molecular formula C18H30O3 B1199742 8-(5-Hexylfuran-2-yl)octanoic acid CAS No. 4179-44-6

8-(5-Hexylfuran-2-yl)octanoic acid

Cat. No.: B1199742
CAS No.: 4179-44-6
M. Wt: 294.4 g/mol
InChI Key: SZNVIDWMWMWUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(5-Hexylfuran-2-yl)octanoic acid is a heterocyclic fatty acid characterized by the presence of a furan ring substituted with a hexyl group at the 5-position and an octanoic acid chain at the 8-position. This compound is part of the furan fatty acids family, which are known for their unique structural features and potential biological activities .

Scientific Research Applications

8-(5-Hexylfuran-2-yl)octanoic acid has a wide range of scientific research applications, including:

Safety and Hazards

While specific safety and hazard information for HFO is not available, it’s important to handle all chemicals with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Hexylfuran-2-yl)octanoic acid typically involves the construction of the furan ring followed by the introduction of the hexyl and octanoic acid substituents. One common method involves the cyclization of a suitable precursor to form the furan ring, followed by alkylation to introduce the hexyl group. The octanoic acid chain can be introduced through esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-(5-Hexylfuran-2-yl)octanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Comparison with Similar Compounds

8-(5-Hexylfuran-2-yl)octanoic acid can be compared with other furan fatty acids, such as:

These compounds share similar structural features but differ in the length of the alkyl chains, which can influence their physical and chemical properties, as well as their biological activities.

Properties

IUPAC Name

8-(5-hexylfuran-2-yl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-4-8-11-16-14-15-17(21-16)12-9-6-5-7-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNVIDWMWMWUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(O1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327911
Record name 8-(5-hexylfuran-2-yl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4179-44-6
Record name 8-(5-hexylfuran-2-yl)octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of furan fatty acids like 8-(5-Hexylfuran-2-yl)octanoic acid in soybeans and soy products?

A: While the provided abstract does not specifically delve into the mechanisms of action or properties of this compound, it highlights the importance of furan fatty acids as valuable components of soybeans and soy products. [] This suggests that further research on these compounds, including this compound, is warranted to understand their potential benefits and applications.

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